molecular formula C18H28N2O4S B5990955 1-(ETHANESULFONYL)-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE

1-(ETHANESULFONYL)-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B5990955
M. Wt: 368.5 g/mol
InChI Key: SNBATRKPWODQRA-UHFFFAOYSA-N
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Description

1-(ETHANESULFONYL)-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structural components, which include an ethanesulfonyl group, a piperidine ring, and a propan-2-yloxy phenyl moiety.

Preparation Methods

The synthesis of 1-(ETHANESULFONYL)-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the piperidine ring followed by the introduction of the ethanesulfonyl and propan-2-yloxy phenyl groups. Common synthetic routes include:

    Step 1: Formation of the piperidine ring through cyclization reactions.

    Step 2: Introduction of the ethanesulfonyl group via sulfonation reactions.

    Step 3: Attachment of the propan-2-yloxy phenyl group through etherification reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(ETHANESULFONYL)-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanesulfonyl group to ethanethiol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(ETHANESULFONYL)-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(ETHANESULFONYL)-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(ETHANESULFONYL)-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:

    This compound derivatives: These compounds have similar structures but with different substituents, leading to variations in their chemical and biological properties.

    Other sulfonyl piperidine compounds: These compounds share the sulfonyl piperidine core but differ in their additional functional groups, affecting their reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-ethylsulfonyl-N-[(4-propan-2-yloxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-4-25(22,23)20-11-9-16(10-12-20)18(21)19-13-15-5-7-17(8-6-15)24-14(2)3/h5-8,14,16H,4,9-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBATRKPWODQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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